![molecular formula C23H24Br2OSn B12584560 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane CAS No. 648930-67-0](/img/structure/B12584560.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a biphenyl group, a pentyl chain, and a dibromo phenylstannane moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Attachment of the Pentyl Chain: The pentyl chain is introduced via an etherification reaction, where the biphenyl group is reacted with a pentyl halide in the presence of a base.
Introduction of the Dibromo Phenylstannane Moiety: The final step involves the reaction of the pentyl-biphenyl ether with dibromo phenylstannane under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the dibromo phenylstannane moiety to a phenylstannane.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and biphenyl derivatives.
Reduction: Phenylstannane and biphenyl derivatives.
Substitution: Various substituted phenylstannane derivatives.
科学研究应用
Chemistry
In chemistry, {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is used as a precursor for the synthesis of other organotin compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, organotin compounds are studied for their potential as antifouling agents and biocides. The biphenyl group in this compound may enhance its biological activity.
Medicine
While organotin compounds are generally toxic, they are investigated for their potential use in cancer therapy due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane can be used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
作用机制
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane involves its interaction with cellular components. The tin center can coordinate with various biological molecules, disrupting their normal function. The biphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Tributyltin Chloride: Another organotin compound used as a biocide.
Triphenyltin Hydroxide: Used in agriculture as a fungicide.
Dibutyltin Dilaurate: Commonly used as a catalyst in the production of polyurethane.
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane is unique due to its biphenyl group, which imparts distinct chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
648930-67-0 |
|---|---|
分子式 |
C23H24Br2OSn |
分子量 |
595.0 g/mol |
IUPAC 名称 |
dibromo-phenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.C6H5.2BrH.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;1-2-4-6-5-3-1;;;/h4-6,8-13H,1-3,7,14H2;1-5H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
FMVLDJBBMISFPX-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


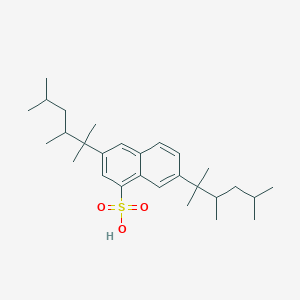
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)
![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
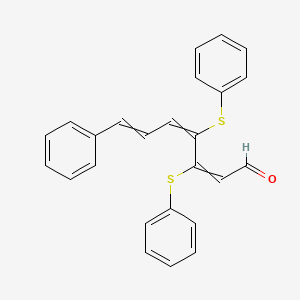

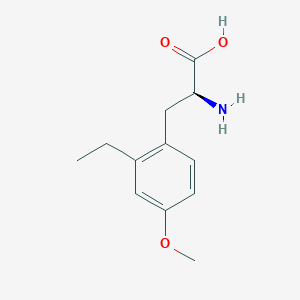
![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

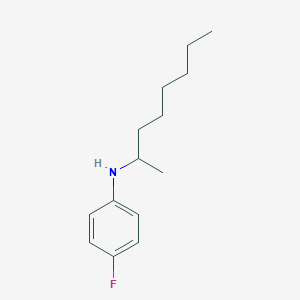
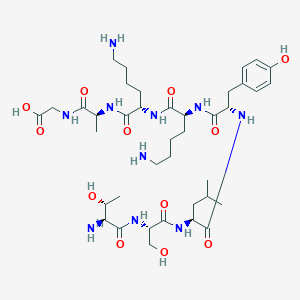
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)
